molecular formula C12H10BrNO4 B8812202 Methyl 7-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Methyl 7-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B8812202
M. Wt: 312.12 g/mol
InChI Key: XWKZJTBXSQLOTP-UHFFFAOYSA-N
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Patent
US08048894B2

Procedure details

7-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione. Sodium hydride (0.47 g, 12 mmol) was added to a 3 neck 250 mL round bottom flask under nitrogen and then washed with hexanes. Once the hexanes were decanted, DMF (20.0 mL, 11 mmol) was added. The resulting mixture was cooled to 0° C. using an ice-water bath, and then 7-bromo-1H-benzo[d][1,3]oxazine-2,4-dione (2.7 g, 11 mmol) was added in one batch. After stirring at room temperature for 1 hour, iodomethane (0.70 mL, 11 mmol) was added dropwise to the yellow solution, and the reaction mixture was stirred for 16 hours. Water (50 mL) was added, and the resulting precipitate that formed was collected via filtration. The solid was washed with additional water (100 mL), followed by ether (100 mL). Drying in a vacuum oven overnight at 50° C. provided the title compound as an off-white solid (2.1 g, 74% yield).
Name
7-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
74%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[O:11])O[C:8](=[O:12])[N:7]([CH3:13])[C:6]=2[CH:14]=1.[H-].[Na+].CN(C=O)C.BrC1C=C[C:26]2[C:31](=[O:32])[O:30][C:29](=O)NC=2C=1.IC>O>[Br:1][C:2]1[CH:14]=[C:6]2[C:5]([C:10]([OH:11])=[C:26]([C:31]([O:30][CH3:29])=[O:32])[C:8](=[O:12])[N:7]2[CH3:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
7-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(N(C(OC2=O)=O)C)C1
Step Two
Name
Quantity
0.47 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
2.7 g
Type
reactant
Smiles
BrC=1C=CC2=C(NC(OC2=O)=O)C1
Step Five
Name
Quantity
0.7 mL
Type
reactant
Smiles
IC
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
Once the hexanes were decanted
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the resulting precipitate that formed
FILTRATION
Type
FILTRATION
Details
was collected via filtration
WASH
Type
WASH
Details
The solid was washed with additional water (100 mL)
CUSTOM
Type
CUSTOM
Details
Drying in a vacuum oven overnight at 50° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C2C(=C(C(N(C2=C1)C)=O)C(=O)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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